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Compound of Interest

Compound Name: Agarase

Cat. No.: B13387818 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with

agarase, particularly concerning the effects of ethidium bromide on its activity during nucleic

acid purification from agarose gels.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of agarase?

A1: Agarase is an enzyme that specifically digests the polysaccharide backbone of agarose

into smaller oligosaccharides. This process is particularly useful for the gentle and efficient

recovery of DNA or RNA fragments from low melting point (LMP) agarose gels, as the

recovered nucleic acids can be directly used in downstream applications like cloning,

sequencing, and amplification.[1]

Q2: How does ethidium bromide (EtBr) affect agarase activity?

A2: Ethidium bromide can act as an inhibitor of agarase.[1] Concentrations of ethidium

bromide higher than 5 µg/mL have been shown to inhibit the enzyme's activity.[1] Therefore, it

is crucial to control the amount of EtBr used for staining when planning to extract nucleic acids

using agarase.

Q3: Can I use agarase on any type of agarose gel?
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A3: No, agarase is intended for use with low melting point (LMP) agarose. Conventional

agarose is not a suitable substrate for efficient digestion by agarase.[1]

Q4: What is the mechanism of ethidium bromide?

A4: Ethidium bromide is an intercalating agent. Its flat, ring-like molecular structure allows it to

insert itself between the stacked base pairs of double-stranded DNA.[2] This interaction alters

the DNA's conformation, weight, charge, and flexibility, which can interfere with processes like

DNA replication and transcription. When exposed to ultraviolet (UV) light, EtBr fluoresces,

which is why it's widely used as a stain to visualize nucleic acids in agarose gels.

Q5: Are there any other substances that can inhibit agarase?

A5: Yes, besides high concentrations of ethidium bromide, transition metal ions can also inhibit

agarase activity.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0012011_Agarase_UG.pdf
https://www.aatbio.com/resources/faq-frequently-asked-questions/How-does-ethidium-bromide-interact-with-DNA
https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause Recommended Solution

Low or no recovery of

DNA/RNA after agarase

digestion.

Inhibition of agarase by

ethidium bromide.

Ensure the concentration of

ethidium bromide in the gel

and running buffer is not

excessively high. If post-

staining, reduce the staining

time and include a destaining

step. Ideally, maintain the EtBr

concentration below the

inhibitory threshold of 5 µg/mL.

Use of conventional agarose

instead of low melting point

(LMP) agarose.

Agarase is specifically

designed to digest LMP

agarose. Always use LMP

agarose for experiments where

you plan to recover nucleic

acids with agarase.

Incomplete melting of the

agarose slice.

Before adding agarase, ensure

the gel slice is completely

melted by incubating it at 70°C

for approximately 10 minutes.

Incorrect incubation

temperature for agarase

digestion.

After adding the enzyme to the

molten agarose, incubate at

the recommended temperature

of 42°C for 30 minutes to

ensure optimal enzyme

activity.

Inactivation of agarase.

Agarase is inactivated by

heating at 70°C for 10 minutes.

Do not add the enzyme to the

agarose slice until after it has

been melted and then

equilibrated to 42°C.

Poor visualization of DNA

bands on the gel.

Insufficient ethidium bromide

staining.

If bands are faint, you may

need to increase the EtBr
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concentration slightly, but be

mindful of the inhibitory effect

on agarase. Alternatively,

consider post-staining the gel.

A common post-staining

concentration is 0.5 µg/ml.

Excessive ethidium bromide

leading to high background.

Too much EtBr can result in

high background fluorescence,

making it difficult to see the

bands. If this occurs, destain

the gel in water or buffer to

reduce the background.

Uneven staining of the gel.

Ensure the EtBr is thoroughly

mixed with the molten agarose

before casting the gel. If you

observe uneven staining, post-

staining can provide a more

uniform result.

Altered DNA migration in the

gel.
Presence of ethidium bromide.

Ethidium bromide intercalation

can change the conformation

and flexibility of DNA, which

may alter its migration through

the agarose gel. It is

recommended to run sizing

standards on the same gel to

accurately determine fragment

sizes.

Experimental Protocols
Protocol: DNA Recovery from Low Melting Point (LMP)
Agarose Gel using Agarase
This protocol outlines the steps for purifying DNA fragments from an LMP agarose gel, taking

into account the potential for ethidium bromide inhibition.
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1. Electrophoresis and Band Excision:

Prepare a low melting point (LMP) agarose gel in a suitable running buffer (e.g., TAE or

TBE).

If pre-staining, add ethidium bromide to the molten agarose and/or running buffer to a final

concentration that does not exceed 5 µg/mL. A common working concentration for gel

staining is 0.2-0.5 µg/mL.

Perform electrophoresis to separate the DNA fragments.

Visualize the DNA bands using a UV transilluminator. To minimize DNA damage, limit the

exposure time to UV light.

Using a clean scalpel, carefully excise the desired DNA band from the gel, removing as little

excess agarose as possible.

2. Gel Slice Preparation and Melting:

Place the excised agarose slice into a microcentrifuge tube.

Determine the weight of the gel slice.

To facilitate melting, large slices (>200 mg) can be cut into smaller pieces.

Incubate the tube at 70°C for approximately 10 minutes, or until the agarose is completely

molten.

3. Agarase Digestion:

Equilibrate the tube with the molten agarose to 42°C in a water bath for about 5 minutes.

Add 1 unit of agarase for every 100 mg of the 1% LMP agarose slice. Adjust the amount of

enzyme proportionally for gels with a higher agarose percentage.

Gently mix the contents and incubate at 42°C for 30 minutes to allow for complete digestion

of the agarose.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://www.benchchem.com/product/b13387818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. DNA Precipitation and Recovery:

After digestion, proceed with your standard protocol for DNA precipitation (e.g., using ethanol

or isopropanol in the presence of a salt like ammonium acetate).

Pellet the precipitated DNA by centrifugation.

Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE

buffer or sterile water).
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Experimental Workflow: DNA Recovery with Agarase
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Visualize Bands (UV)

Excise DNA Band

Melt Agarose Slice (70°C)

Equilibrate to 42°C

Add Agarase & Incubate (42°C)

Precipitate & Recover DNA

Click to download full resolution via product page

Caption: Workflow for DNA recovery from LMP agarose gels using agarase.
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Inhibitory Effect of Ethidium Bromide on Agarase

Ethidium Bromide
(> 5 µg/mL)

Agarase Activity

Inhibits

Agarose Digestion

DNA/RNA Recovery

Click to download full resolution via product page

Caption: Inhibition of agarase activity by high concentrations of EtBr.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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